molecular formula C15H12INO4 B12606443 3-[2-(4-Iodophenoxy)acetamido]benzoic acid CAS No. 649773-75-1

3-[2-(4-Iodophenoxy)acetamido]benzoic acid

Cat. No.: B12606443
CAS No.: 649773-75-1
M. Wt: 397.16 g/mol
InChI Key: IDFZNONGOKQIKP-UHFFFAOYSA-N
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Description

3-[2-(4-Iodophenoxy)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an iodophenoxy group and an acetamido group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Iodophenoxy)acetamido]benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-Iodophenol: This can be achieved by iodination of phenol using iodine and a suitable oxidizing agent.

    Etherification: 4-Iodophenol is then reacted with chloroacetic acid to form 4-iodophenoxyacetic acid.

    Amidation: The 4-iodophenoxyacetic acid is then reacted with 3-aminobenzoic acid under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Iodophenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

3-[2-(4-Iodophenoxy)acetamido]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in studying biological pathways and interactions due to its structural properties.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(4-Iodophenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. The iodophenoxy group can participate in halogen bonding, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzoic acid: Similar structure but lacks the iodophenoxy group.

    3-Amino-2,4,6-triiodobenzoic acid: Contains multiple iodine atoms but differs in the position and number of substituents.

Uniqueness

3-[2-(4-Iodophenoxy)acetamido]benzoic acid is unique due to the presence of both the iodophenoxy and acetamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions and reactivity.

Properties

CAS No.

649773-75-1

Molecular Formula

C15H12INO4

Molecular Weight

397.16 g/mol

IUPAC Name

3-[[2-(4-iodophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H12INO4/c16-11-4-6-13(7-5-11)21-9-14(18)17-12-3-1-2-10(8-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)

InChI Key

IDFZNONGOKQIKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)I)C(=O)O

Origin of Product

United States

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